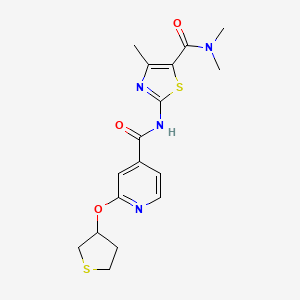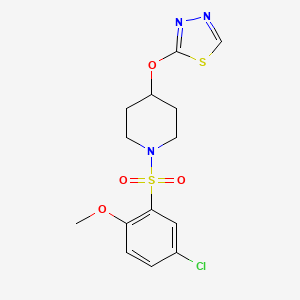
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a thiazole core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide typically involves multi-step processes. The key steps often include:
Formation of the thiazole core through cyclization reactions.
Introduction of the tetrahydrothiophene ring via nucleophilic substitution.
Coupling of the isonicotinamide moiety using amide bond formation techniques. Each step necessitates specific reagents and conditions, such as solvents, catalysts, and temperature controls.
Industrial Production Methods: Scaling up the production of this compound for industrial applications demands optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow synthesis and the use of advanced catalytic systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation
The compound can undergo oxidation reactions, particularly at the thiazole and tetrahydrothiophene rings.
Reduction
Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the isonicotinamide group.
Substitution
Both electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions might utilize halogenated reagents or nucleophiles like thiolates.
Major Products Formed:
Oxidation leads to sulfoxides or sulfones.
Reduction results in amine derivatives.
Substitution reactions yield modified thiazole or tetrahydrothiophene derivatives.
Scientific Research Applications
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide finds applications in a variety of research fields:
Chemistry
As a building block in the synthesis of complex organic molecules.
Biology
Potential use as a biochemical probe to study cellular pathways.
Medicine
Research into its activity as a potential therapeutic agent for various diseases.
Industry
Use as a precursor in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide exerts its effects depends on its target application:
Molecular Targets
It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Pathways Involved
The compound could influence signaling pathways, gene expression, or metabolic processes, depending on its specific molecular interactions.
Comparison with Similar Compounds
When compared with similar compounds, N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide stands out due to its unique combination of structural motifs.
Similar Compounds
Examples include thiazole derivatives, isonicotinamide-based compounds, and other tetrahydrothiophene-containing molecules.
Uniqueness
This is a vast and complex topic; dive in and let me know if there's a part you'd like to explore in more detail!
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-10-14(16(23)21(2)3)26-17(19-10)20-15(22)11-4-6-18-13(8-11)24-12-5-7-25-9-12/h4,6,8,12H,5,7,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFYLZFSGZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)

![3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2848384.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2848385.png)
![5-[2-(2-chloro-6-fluorophenyl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2848386.png)
![N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2848387.png)
![Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2848388.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2848392.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2848394.png)
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
![N-(3-hydroxyphenyl)-2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848396.png)
